molecular formula C11H24O2 B14310123 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane CAS No. 111843-49-3

2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane

Cat. No.: B14310123
CAS No.: 111843-49-3
M. Wt: 188.31 g/mol
InChI Key: OZSYOQJVVCYFPX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane is an organic compound with a unique structure that features two isopropyl groups attached to a central carbon atom, which is also bonded to two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane typically involves the reaction of 2,2-dimethylpropane-1,3-diol with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the isopropyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. Additionally, its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has a similar structure but with phenylene groups instead of isopropyl groups.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another similar compound with oxirane groups.

Uniqueness

2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane is unique due to its specific arrangement of isopropyl groups and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

CAS No.

111843-49-3

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

2,2-dimethyl-1,1-di(propan-2-yloxy)propane

InChI

InChI=1S/C11H24O2/c1-8(2)12-10(11(5,6)7)13-9(3)4/h8-10H,1-7H3

InChI Key

OZSYOQJVVCYFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C(C)(C)C)OC(C)C

Origin of Product

United States

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